molecular formula C16H14N4O2S B5853653 3-(ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 5859-61-0

3-(ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B5853653
CAS No.: 5859-61-0
M. Wt: 326.4 g/mol
InChI Key: OIZNFKHDSVVNOU-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with ethylsulfanyl, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzohydrazide with ethyl isothiocyanate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated triazole derivatives.

Scientific Research Applications

3-(Ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrophenyl group can participate in redox reactions, while the triazole ring can coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-5-(4-nitrophenyl)-4H-1,2,4-triazole: Lacks the ethylsulfanyl group, which may affect its reactivity and applications.

    3-(Methylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, leading to different chemical properties.

Uniqueness

The presence of the ethylsulfanyl group in 3-(ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-ethylsulfanyl-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-2-23-16-18-17-15(19(16)13-6-4-3-5-7-13)12-8-10-14(11-9-12)20(21)22/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZNFKHDSVVNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974140
Record name 3-(Ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5859-61-0
Record name 3-(Ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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